5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine
Overview
Description
5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and isopropoxy group attached to a phenyl ring, which is further connected to a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine typically involves the reaction of 3-chloro-4-isopropoxyaniline with thiocarbonyl compounds under specific conditions. One common method involves the cyclization of 3-chloro-4-isopropoxyaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate and solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(3-bromo-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine: Similar structure with a bromo group instead of a chloro group.
5-(3-chloro-4-methoxyphenyl)-1,3,4-thiadiazol-2-aMine: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the chloro and isopropoxy groups can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFCMQOSHSTGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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